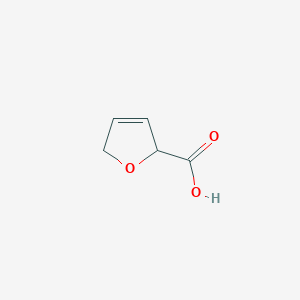

2,5-Dihydro-furan-2-carboxylic acid

Vue d'ensemble

Description

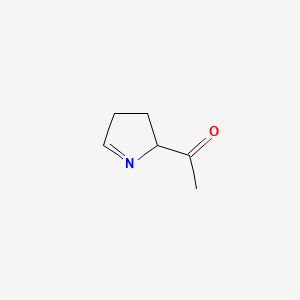

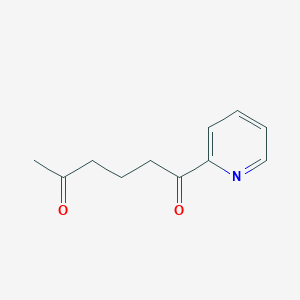

2,5-Dihydro-furan-2-carboxylic acid, also known as 2,5-Furandicarboxylic acid (FDCA), is an organic chemical compound consisting of two carboxylic acid groups attached to a central furan ring . It is a renewable, greener substitute for terephthalate in the production of polyesters . It is widely used as a precursor for the synthesis of bio-based polyesters and various other polymers .

Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-furan-2-carboxylic acid consists of a furan ring with two carboxylic acid groups attached at the 2 and 5 positions . The structure of a polymer, poly(ethylene furanoate) (PEF), which is a type of linear homopolymer of FDCA, has been determined in a semi-quantitative way, using X-ray fiber diffraction method .

Chemical Reactions Analysis

In the carboxylation reaction, salt mixtures composed of alkali furan-2-carboxylate (furoate) and alkali carbonate (M 2 CO 3) are heated under CO 2 in the absence of solvent or catalysts to form furan-2,5-dicarboxylate (FDCA 2−), which is subsequently protonated to produce FDCA .

Applications De Recherche Scientifique

Production of Renewable Plastics

2,5-Dihydro-furan-2-carboxylic acid (FDCA) is used in the production of polyethylene furanoate, a renewable plastic . The process involves converting fructose to FDCA. Fructose is dehydrated to hydroxymethylfurfural (HMF) at high yields using a g-valerolactone (GVL)/H2O solvent system. HMF is subsequently oxidized to FDCA over a Pt/C catalyst with 93% yield .

Monomer and Polymer Synthesis

FDCA is an intriguing precursor for monomer and polymer synthesis . It has potential as a substitute for a variety of petrochemicals, such as terephthalic acid and adipic acid. Potential applications for FDCA include polyesters, polyurethanes, and polyamides .

Production of Polyethylene 2,5-furandicarboxylate (PEF)

PEF is a copolymer of ethylene glycol and FDCA . PEF has improved mechanical properties compared to polyethylene terephthalate, such as higher glass transition temperature and improved tensile modulus .

Synthesis of Single-Molecule Magnet

2-Furoic acid, a derivative of FDCA, is used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

5. Synthesis of Orally Active Antidiabetic Vanadyl Complex 2-Furoic acid is also used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

Development of FDCA-based Organogelators

FDCA is used in the development of organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding . This is a new application as FDCA has never been used in the context of organogels before .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” . The production of FDCA from hemicellulose-derived furfural of non-edible biomass has attracted much great attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

Propriétés

IUPAC Name |

2,5-dihydrofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOOTIVROCFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480174 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydro-furan-2-carboxylic acid | |

CAS RN |

22694-55-9 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22694-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2,5-dihydrofuran-2-carboxylic acid derivatives in chemical synthesis?

A: 2,5-Dihydrofuran-2-carboxylic acid esters, particularly those with alkyl substituents, serve as valuable precursors for generating alkyl radicals. This is achieved through thermal decomposition in the presence of a radical initiator. The generated radicals can then participate in various reactions, such as halogen abstraction or addition to alkenes. []

Q2: Can you elaborate on the mechanism of alkyl radical generation using 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: The process begins with hydrogen abstraction from the 2,5-dihydrofuran ring, facilitated by a radical initiator. This generates a 2,5-dihydrofuranyl radical. Subsequently, this radical undergoes β-scission, leading to the release of carbon dioxide and the desired alkyl radical. []

Q3: How does the structure of the alkyl ester influence the efficiency of radical generation from 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: While the provided research focuses on 2-methyl-2,5-dihydrofuran-2-carboxylic acid esters, it highlights that a competing pathway involves the loss of a methyl group, leading to the formation of an alkyl benzoate. This suggests that the nature of the alkyl substituent can influence the selectivity of radical generation and potentially impact the overall efficiency of the process. []

Q4: Are there any electrochemical methods for synthesizing 2,5-dihydrofuran-2-carboxylic acids?

A: While specific details are not provided in the abstract, one of the research papers mentions the electrosynthesis of 2,5-dihydrofuran-2-carboxylic acids. [] This suggests that electrochemical approaches may offer alternative synthetic routes to these compounds. Further investigation into this specific research paper would be necessary to uncover the details of the electrosynthesis method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)